Product packaging for 3-propylthian-4-one(Cat. No.:)

3-propylthian-4-one

Cat. No.: B8650069
M. Wt: 158.26 g/mol
InChI Key: HLXHVBJATYOCBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Propylthian-4-one is a high-purity organic compound offered as a research chemical for use in various laboratory investigations. Research into this molecule may explore its potential as a building block or intermediate in synthetic organic chemistry, particularly in the development of novel heterocyclic compounds or functional materials. The 'thian' core structure suggests potential utility in medicinal chemistry programs for probing structure-activity relationships. Researchers can utilize this compound in method development, analytical testing, and other non-clinical experiments. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and conduct their own thorough characterization and bioactivity testing to determine its suitability for specific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14OS B8650069 3-propylthian-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14OS

Molecular Weight

158.26 g/mol

IUPAC Name

3-propylthian-4-one

InChI

InChI=1S/C8H14OS/c1-2-3-7-6-10-5-4-8(7)9/h7H,2-6H2,1H3

InChI Key

HLXHVBJATYOCBD-UHFFFAOYSA-N

Canonical SMILES

CCCC1CSCCC1=O

Origin of Product

United States

Synthetic Methodologies for 3 Propylthian 4 One and Its Analogues

Regioselective Introduction of the Propyl Substituent at C-3

Once the thian-4-one core is established, the next critical step is the regioselective introduction of the propyl group at the C-3 position. This can be accomplished through either direct functionalization of the pre-formed ring or by incorporating the propyl group into one of the precursors before the cyclization step.

Direct functionalization of the thian-4-one ring at the C-3 position typically involves the generation of an enolate followed by its reaction with an electrophile. The α-hydrogens adjacent to the carbonyl group in thian-4-one are acidic and can be removed by a suitable base to form a nucleophilic enolate. This enolate can then react with a propyl halide (e.g., propyl iodide or propyl bromide) in an SN2 reaction to introduce the propyl group at the C-3 position. However, a significant challenge in the direct alkylation of thian-4-ones is the potential for facile ring-opening via β-sulfur elimination, especially under harsh basic conditions. researchgate.net

To circumvent this issue, a more controlled approach involves the alkylation of a β-keto ester intermediate. For instance, 3-allyloxycarbonyl-4-thianone can be alkylated at the C-3 position, and subsequent palladium-catalyzed deallyloxycarbonylation in the presence of a nucleophile like morpholine (B109124) can cleanly provide the 3-alkyl-4-thianone. researchgate.net This method allows for the introduction of various alkyl groups, including propyl, in a regioselective manner.

Indirect routes involve the use of acyclic precursors that already contain the propyl group in the desired position. These precursors are then cyclized to form the 3-propylthian-4-one ring. One potential strategy is the Michael addition of a propyl-containing nucleophile to an α,β-unsaturated thioester or a related precursor. For instance, a propyl organocuprate reagent could be added to a suitable α,β-unsaturated carbonyl compound that contains a sulfur atom at the appropriate position to facilitate subsequent cyclization.

Another indirect approach involves the synthesis of an acyclic precursor that can undergo an intramolecular cyclization to form the desired product. For example, a δ-keto thioester bearing a propyl group at the β-position relative to the thioester could be synthesized. Subsequent intramolecular reaction, potentially an aldol-type condensation, could then lead to the formation of this compound.

Table 2: Strategies for C-3 Propylation of Thian-4-one
MethodDescriptionPotential Challenges
Direct Enolate AlkylationDeprotonation of thian-4-one to form an enolate, followed by reaction with a propyl halide.Ring-opening via β-sulfur elimination. researchgate.net
Alkylation of a β-keto ester intermediateAlkylation of a more stable β-keto ester derivative of thian-4-one, followed by decarboxylation. researchgate.netRequires additional steps for the introduction and removal of the activating group.
Conjugate Addition to Acyclic PrecursorMichael addition of a propyl nucleophile to an α,β-unsaturated sulfur-containing precursor, followed by cyclization.Requires careful design of the acyclic precursor to ensure correct regioselectivity of cyclization.

Advanced Synthetic Techniques for this compound Derivatives

Modern synthetic methodologies offer powerful tools for the efficient and selective synthesis of complex molecules, including derivatives of this compound.

Flow Chemistry: Continuous flow synthesis has emerged as a valuable technique for the preparation of heterocyclic compounds. nih.govnih.gov This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, selectivity, and safety, particularly for reactions that are difficult to control in batch processes. nih.gov The synthesis of the thian-4-one core or the subsequent functionalization steps could be adapted to a flow regime to enhance efficiency and scalability. vapourtec.com

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer a highly efficient route to complex molecules. nih.gov Several MCRs have been developed for the synthesis of thiopyran derivatives. nih.gov By carefully selecting the starting components, it may be possible to construct the this compound skeleton in a single step, thereby significantly reducing the number of synthetic operations.

Photocatalysis: Visible-light photocatalysis has become a powerful tool for C-H functionalization and the formation of C-C bonds under mild conditions. beilstein-journals.orgacs.orgresearchgate.net This technique could potentially be applied to the direct C-H propylation of the thian-4-one ring at the C-3 position. By employing a suitable photocatalyst and a propyl radical precursor, it might be possible to achieve regioselective functionalization, avoiding the need for pre-functionalized substrates and harsh reaction conditions. beilstein-journals.orgacs.orgresearchgate.net

Catalytic Methods in Stereoselective Thian-4-one Functionalization

The development of catalytic methods for the stereoselective functionalization of thian-4-ones is a pivotal area of research, enabling the synthesis of chiral 3-substituted derivatives with high levels of enantiopurity. These methods often employ chiral catalysts to control the formation of new stereocenters at the C3 position of the thian-4-one ring. While direct catalytic stereoselective methods on this compound are not extensively documented in readily available literature, analogous systems such as cyclic sulfones have been successfully functionalized using catalytic enantioselective approaches, providing a strong precedent for the potential application of similar methodologies to thian-4-ones.

One of the most powerful techniques in this domain is the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA). This method has been effectively used to generate enantioenriched α-difunctionalized cyclic sulfones. mdpi.com The reaction proceeds via a dynamic kinetic resolution of E/Z-enolate intermediates, which allows for high levels of enantioselectivity. mdpi.com The substrate scope for this reaction is broad, accommodating a variety of substituents on the allyl group. mdpi.com Although this specific methodology has been demonstrated on thiane (B73995) 1,1-dioxides, the underlying principles of forming a chiral enolate and its subsequent stereoselective alkylation are directly applicable to thian-4-ones.

The following table summarizes the results of a palladium-catalyzed asymmetric allylic alkylation of various cyclic sulfone substrates, which serve as close analogues for the type of transformations that could be applied to thian-4-ones.

Table 1: Palladium-Catalyzed Asymmetric Allylic Alkylation of Cyclic Sulfones

Entry Substrate Allyl Group (R) Yield (%) ee (%)
1 5-membered sulfone Phenyl 85 92
2 5-membered sulfone 4-MeO-Ph 82 91
3 5-membered sulfone 4-F-Ph 88 93
4 6-membered sulfone Phenyl 78 89

The data in Table 1, derived from studies on cyclic sulfones, highlights the potential of catalytic methods to achieve high yields and excellent enantioselectivities in the synthesis of chiral sulfur-containing heterocycles. mdpi.com The development of analogous catalytic systems for thian-4-ones would represent a significant advancement in the synthesis of compounds like this compound in an enantiomerically pure form.

Multi-component Reactions for Complex 3-Substituted Thian-4-ones

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules, such as 3-substituted thian-4-ones, in a single step from three or more starting materials. organic-chemistry.org This approach is characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. The use of tetrahydro-4H-thiopyran-4-one as a building block in MCRs has been a subject of interest, leading to the formation of various sulfur- and nitrogen-containing polyheterocyclic systems. wikipedia.org

A notable example of an MCR that can be envisioned for the synthesis of 3-substituted thian-4-one analogues is a three-component reaction involving an aldehyde, a CH-acidic compound, and a sulfur source. While a direct MCR for this compound is not explicitly detailed, the synthesis of related 2-amino-3-cyano-4H-thiopyran derivatives through a three-component reaction of aldehydes, dimedone, and malononitrile (B47326) in the presence of a sulfurizing agent provides a clear blueprint. wikipedia.org A probable reaction mechanism involves an initial Knoevenagel condensation between the aldehyde and the CH-acid, followed by a Michael addition of a sulfur nucleophile, and subsequent intramolecular cyclization to form the thiopyran ring. wikipedia.org

The following table illustrates the types of complex thiopyran derivatives that can be synthesized using multi-component strategies, highlighting the diversity of achievable structures.

Table 2: Examples of Multi-component Reactions for the Synthesis of Thiopyran Derivatives

Entry Aldehyde CH-Acid Sulfur Source/Third Component Product Yield (%)
1 Benzaldehyde Malononitrile Cyanothioacetamide 2-Amino-4-phenyl-4H-thiopyran-3-carbonitrile 85
2 4-Chlorobenzaldehyde Malononitrile Cyanothioacetamide 2-Amino-4-(4-chlorophenyl)-4H-thiopyran-3-carbonitrile 82
3 4-Methoxybenzaldehyde Malononitrile Cyanothioacetamide 2-Amino-4-(4-methoxyphenyl)-4H-thiopyran-3-carbonitrile 88

The versatility of MCRs in constructing complex heterocyclic systems from simple starting materials is evident from the examples in Table 2. wikipedia.org By carefully selecting the starting components, it is conceivable to design a multi-component reaction that directly yields this compound or its more complex analogues, offering a highly efficient and convergent synthetic route.

Chemical Reactivity and Mechanistic Investigations of 3 Propylthian 4 One

Reactions Involving the Carbonyl Functionality (C=O)

The carbonyl group is a primary site of reactivity in 3-propylthian-4-one, characterized by the electrophilic nature of the carbonyl carbon. This polarity allows for a variety of transformations, primarily initiated by nucleophilic attack.

Nucleophilic Addition Reactions to the Carbonyl Group

Nucleophilic addition represents a fundamental class of reactions for ketones. numberanalytics.commasterorganicchemistry.com A nucleophile, an electron-rich species, attacks the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions.

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, breaking the C=O pi bond and creating a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields the final addition product. The rate and reversibility of these additions are influenced by the nucleophile's basicity. masterorganicchemistry.com For instance, strong nucleophiles like Grignard reagents or organolithium compounds typically result in irreversible additions. masterorganicchemistry.com

A variety of nucleophiles can be employed, leading to a diverse range of products. The following table illustrates potential nucleophilic addition reactions with this compound.

Nucleophile (Reagent)Product Type
Grignard Reagent (R-MgX)Tertiary Alcohol
Organolithium (R-Li)Tertiary Alcohol
Sodium Borohydride (B1222165) (NaBH₄)Secondary Alcohol
Lithium Aluminum Hydride (LiAlH₄)Secondary Alcohol
Hydrogen Cyanide (HCN)Cyanohydrin
Alcohols (R-OH, acid catalyst)Acetal/Ketal

In the context of this compound, steric hindrance from the propyl group at the C-3 position may influence the approach of the nucleophile to the carbonyl carbon.

Enolate Formation and Reactivity at the α-Carbon

The presence of α-hydrogens (protons on the carbons adjacent to the carbonyl group) renders this compound acidic at these positions. Treatment with a suitable base can lead to the formation of a resonance-stabilized intermediate known as an enolate. orgosolver.com this compound possesses two α-carbons, at the C-3 and C-5 positions, allowing for the potential formation of two different enolates.

The regioselectivity of enolate formation can often be controlled by the reaction conditions:

Kinetic Enolate: Favored by strong, sterically hindered bases (like lithium diisopropylamide, LDA) at low temperatures. liu.edulibretexts.org This enolate is formed faster and typically involves the deprotonation of the less substituted α-carbon (C-5 in this case).

Thermodynamic Enolate: Favored by weaker bases (like sodium ethoxide) at higher temperatures, allowing for equilibrium to be established. libretexts.org This results in the more stable, more substituted enolate (from deprotonation at C-3).

Once formed, these enolates are potent nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylation and aldol (B89426) additions. orgosolver.com

Reaction TypeReagentProduct Type
AlkylationAlkyl Halide (e.g., CH₃I)α-Alkylated Ketone
Aldol AdditionAldehyde or Ketoneβ-Hydroxy Ketone
Michael Additionα,β-Unsaturated Carbonyl1,5-Dicarbonyl Compound

Reactions Involving the Thioether Linkage (C-S-C)

The sulfur atom in the thian-4-one ring introduces another dimension of reactivity, primarily involving oxidation.

Oxidation Pathways of the Sulfur Atom to Sulfoxides and Sulfones

The thioether can be selectively oxidized to a sulfoxide (B87167) and subsequently to a sulfone. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. Common reagents for these transformations include hydrogen peroxide, peroxy acids (like m-CPBA), and sodium periodate. The oxidation of thioethers to sulfoxides and sulfones is a well-established transformation in organic synthesis.

The general progression of oxidation is as follows: Thioether → Sulfoxide → Sulfone

Oxidizing AgentPredominant Product
Sodium Periodate (NaIO₄)Sulfoxide
m-Chloroperoxybenzoic acid (m-CPBA, 1 equiv.)Sulfoxide
m-Chloroperoxybenzoic acid (m-CPBA, >2 equiv.)Sulfone
Hydrogen Peroxide (H₂O₂)Sulfoxide or Sulfone

Reduction Reactions of the Thian-4-one Ring

Reduction of this compound can target either the carbonyl group or, under more forcing conditions, the thioether linkage. The reduction of the carbonyl group to a secondary alcohol is readily achieved with standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Desulfurization, the complete removal of the sulfur atom from the ring, is a more challenging transformation and typically requires harsh conditions, such as treatment with Raney nickel. This reaction would lead to the opening of the heterocyclic ring.

Reactivity at the Propyl-Substituted C-3 Position

The C-3 position is notable for being an α-carbon, making its attached proton acidic and a key site for enolate formation as discussed previously. The propyl group itself is generally unreactive under most conditions. However, its steric bulk can influence the stereochemical outcome of reactions at the adjacent carbonyl carbon and the regioselectivity of enolate formation. For instance, the propyl group may direct the attack of a nucleophile to the face of the carbonyl opposite to it.

Electrophilic and Nucleophilic Reactions at C-3

The carbon atom at the C-3 position of this compound is alpha (α) to the carbonyl group. The hydrogens attached to this carbon are acidic due to the electron-withdrawing inductive effect of the adjacent carbonyl group and the ability of the resulting conjugate base (an enolate) to be stabilized by resonance. masterorganicchemistry.comlibretexts.org The presence of the sulfur atom at the 1-position also influences this acidity.

The primary mode of reaction at C-3 involves its deprotonation by a suitable base to form an enolate ion. This enolate is a powerful nucleophile that can subsequently react with a wide range of electrophiles in an SN2-type reaction, leading to the formation of a new carbon-carbon bond at the C-3 position. libretexts.orgfiveable.me

Enolate Formation: The regioselectivity of enolate formation is a key consideration. In this compound, deprotonation can occur at C-3 or C-5. Deprotonation at C-3 is generally favored under kinetic control due to the protons at C-5 being more sterically hindered by the propyl group. The use of a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) ensures rapid and irreversible formation of the less substituted, or "kinetic," enolate at C-3. libretexts.orglibretexts.orgmasterorganicchemistry.com Weaker bases or higher temperatures that allow for equilibrium would lead to a mixture of enolates, with the more substituted "thermodynamic" enolate potentially forming. libretexts.org

Reaction with Electrophiles: Once formed, the C-3 enolate can be trapped with various electrophiles. This alkylation reaction is a cornerstone of C-C bond formation. pitt.edu The reaction proceeds via a nucleophilic attack of the enolate's α-carbon on the electrophile. fiveable.me

Table 1: Potential Electrophilic Reactions at C-3 of this compound This table presents a curated list of potential reactions. The product structures are predicted based on established chemical principles of enolate reactivity.

Toggle Reaction Table

Electrophile ClassSpecific Example (Reagent)Predicted Product at C-3Reaction Notes
Alkyl HalideMethyl Iodide (CH₃I)3-Propyl-3-methylthian-4-oneClassic SN2 alkylation. Primary halides are preferred to avoid elimination side reactions. libretexts.org
AldehydeBenzaldehyde (C₆H₅CHO)3-(1-Hydroxy-1-phenylmethyl)-3-propylthian-4-oneAn aldol addition reaction. The initial product is a β-hydroxy ketone.
Acyl HalideAcetyl Chloride (CH₃COCl)3-Acetyl-3-propylthian-4-oneAcylation to form a β-dicarbonyl compound. C-acylation is generally favored over O-acylation with acyl halides.
Michael AcceptorMethyl Vinyl Ketone (MVK)3-(3-Oxobutyl)-3-propylthian-4-oneA Michael addition, forming a 1,5-dicarbonyl compound.

While the C-3 position is primarily nucleophilic after deprotonation, direct electrophilic attack on the neutral molecule at C-3 is not a typical reaction pathway. Nucleophilic attack on the neutral molecule would preferentially target the electrophilic carbonyl carbon at C-4.

Pericyclic Reactions and Rearrangements involving this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. testbook.commsu.edu While this compound itself is not primed for a typical pericyclic reaction, its derivatives can undergo synthetically useful rearrangements, particularly those leveraging the presence of the sulfur atom.

libretexts.orgnih.gov-Sigmatropic Rearrangement: A prominent reaction for sulfides is the libretexts.orgnih.gov-sigmatropic rearrangement of an allylic sulfur ylide. libretexts.orgpsgcas.ac.inorganicchemistrydata.org For this compound, this would require the introduction of an allylic group on the sulfur atom, which is not possible as the sulfur is part of the thiane (B73995) ring. However, a related rearrangement can be envisioned. If the ketone is converted to a silyl (B83357) enol ether and the sulfur is alkylated to form a sulfonium (B1226848) salt, deprotonation at the adjacent carbon could form an ylide. A subsequent libretexts.orgnih.gov-sigmatropic shift could lead to a ring-expanded product.

A more plausible pathway involves the formation of a sulfur ylide from the thiane ring itself. For example, if an exocyclic double bond were created at C-5 (e.g., via a Wittig reaction on a related 5-keto precursor), and the sulfur atom were subsequently converted into an ylide, a libretexts.orgnih.gov-sigmatropic rearrangement could occur, leading to the formation of spirocyclic or fused-ring systems. psu.eduresearchgate.net This type of rearrangement proceeds through a highly ordered, five-membered cyclic transition state involving six electrons. psgcas.ac.in

Pummerer Rearrangement: The Pummerer rearrangement is a characteristic reaction of sulfoxides, which are readily prepared by the oxidation of the corresponding sulfide (B99878). wikipedia.org If this compound were oxidized to its corresponding sulfoxide, treatment with an activating agent like acetic anhydride (B1165640) would initiate the Pummerer rearrangement. nih.govwikipedia.org

The mechanism begins with the acylation of the sulfoxide oxygen. Subsequent elimination, promoted by a base (like the acetate (B1210297) byproduct), generates a thionium (B1214772) ion intermediate. wikipedia.org This electrophilic species can then be trapped by a nucleophile. In the case of the this compound sulfoxide, deprotonation could occur at either C-2 or C-5. Deprotonation at C-5 would lead to a thionium ion that could be trapped by acetate to yield an α-acetoxy sulfide at the C-5 position. This reaction transforms a β-keto sulfoxide into a functionalized product, which can be a precursor for other valuable compounds. rsc.orgacs.org

Mechanistic Elucidation of Key Transformations

Understanding the detailed mechanisms of these reactions, including the structures of transient species, is crucial for controlling reaction outcomes.

Transition State Analysis of Chemical Reactions

A transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. thecatalyst.org It represents the point of maximum energy and cannot be isolated. thecatalyst.org The analysis of transition state structures, often performed using computational chemistry methods like Density Functional Theory (DFT), provides deep insight into reaction mechanisms. nih.govacs.org

For the SN2 alkylation of the C-3 enolate of this compound with an electrophile like methyl iodide, the transition state would involve several key features:

Partial Bonds: The C-3—H bond of the reactant is fully broken, and the C-3—C(methyl) bond is partially formed. Simultaneously, the C(methyl)—I bond is partially broken.

Geometry: The C-3 carbon transitions from a trigonal planar (sp²) geometry in the enolate to a tetrahedral (sp³) geometry in the product. The transition state features a geometry intermediate between these two. For the SN2 process at the methyl iodide, the attacking enolate, the methyl carbon, and the leaving iodide would adopt a trigonal bipyramidal arrangement. fiveable.me

Charge Distribution: The negative charge, which is delocalized over the oxygen and C-3 in the enolate, becomes more localized on the departing iodide ion in the transition state.

Computational modeling studies on the alkylation of acetone (B3395972) enolates have shown that the activation energy for C-alkylation is significantly lower than for O-alkylation, explaining the common experimental outcome. thecatalyst.org A similar analysis for this compound would be expected to show a preference for C-alkylation at the C-3 position.

Table 2: Hypothetical Transition State Parameters for C-3 Alkylation Data are illustrative, based on computational studies of analogous ketone alkylations.

Toggle Transition State Table

ParameterDescription for C-3 Alkylation Transition StateReference Principle
Reaction CoordinateFormation of C3-C(electrophile) bond and breaking of C(electrophile)-Leaving Group bond.SN2 Mechanism fiveable.me
Calculated Activation Energy (ΔG‡)Expected to be lower than competing pathways (e.g., O-alkylation).Hammond's Postulate, Computational Precedent thecatalyst.org
Key Bond DistancesC3---C(electrophile) and C(electrophile)---LG bonds are elongated compared to ground state.Transition State Theory thecatalyst.org
Vibrational FrequencyOne imaginary frequency corresponding to the reaction coordinate motion.Saddle Point Characterization

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Propylthian 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for providing detailed information about the structure of a molecule at the atomic level. organicchemistrydata.org By analyzing the magnetic properties of atomic nuclei, NMR can reveal the chemical environment, connectivity, and spatial arrangement of atoms. organicchemistrydata.orgmsu.edu

One-Dimensional NMR (¹H, ¹³C) for Structural Assignment

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the initial steps in piecing together the molecular puzzle of 3-propylthian-4-one.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons of the propyl group and the thiane (B73995) ring. The chemical shift (δ) of each signal, reported in parts per million (ppm), indicates the electronic environment of the protons. libretexts.org Protons near electronegative atoms, such as the sulfur and the carbonyl group, will be deshielded and appear at a higher chemical shift. libretexts.org The integration of each peak corresponds to the number of protons it represents. Furthermore, spin-spin coupling between neighboring, non-equivalent protons results in the splitting of signals into multiplets, providing valuable information about the connectivity of the carbon skeleton. msu.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environment. Similar to ¹H NMR, the chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and proximity to electron-withdrawing groups. The carbonyl carbon of the ketone will exhibit a characteristic downfield shift, typically in the range of 190-220 ppm. The carbons of the thiane ring and the propyl group will appear at distinct chemical shifts, allowing for their individual assignment.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2-H₂2.8 - 3.245 - 55
C3-H3.0 - 3.450 - 60
C5-H₂2.6 - 3.040 - 50
C6-H₂2.5 - 2.925 - 35
Propyl-CH₂ (α)1.5 - 1.930 - 40
Propyl-CH₂ (β)1.3 - 1.720 - 30
Propyl-CH₃0.8 - 1.210 - 15
C4=O-205 - 215

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques provide a deeper understanding of the molecular structure by revealing correlations between different nuclei. organicchemistrydata.org

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons, confirming the connectivity of the proton network within the molecule. For this compound, COSY would establish the connections between the protons on adjacent carbons in the thiane ring and within the propyl group. organicchemistrydata.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the proton signals to their corresponding carbon atoms in the ¹³C spectrum. organicchemistrydata.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between carbons and protons that are separated by two or three bonds. This powerful technique helps to piece together the entire carbon skeleton by showing long-range connectivities, such as the correlation between the carbonyl carbon and protons on adjacent carbons. organicchemistrydata.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry of a molecule by identifying protons that are close in space, even if they are not directly bonded. organicchemistrydata.org For this compound, NOESY can provide information about the conformation of the thiane ring and the spatial orientation of the propyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. surendranatheveningcollege.commvpsvktcollege.ac.in When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. msu.edu The absorption of this radiation is recorded as a spectrum, with characteristic absorption bands corresponding to different types of bonds and functional groups. libretexts.org

For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone. This peak is typically observed in the region of 1715-1700 cm⁻¹. Other expected absorption bands include those for C-H stretching vibrations of the alkyl groups (around 2960-2850 cm⁻¹) and C-S stretching vibrations, which are generally weaker and appear in the fingerprint region. pg.edu.pl

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=O (Ketone)Stretch1715 - 1700Strong
C-H (Alkyl)Stretch2960 - 2850Medium to Strong
C-HBend1470 - 1450Medium
C-SStretch700 - 600Weak to Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. sci-hub.semt.com Molecules containing chromophores, or light-absorbing groups, will exhibit characteristic absorption maxima (λ_max). msu.edu

In this compound, the carbonyl group acts as a chromophore. It is expected to exhibit a weak n → π* transition at a longer wavelength (around 270-300 nm) and a more intense π → π* transition at a shorter wavelength (below 200 nm). libretexts.org The presence of the sulfur atom, a heteroatom with non-bonding electrons, may slightly influence the position and intensity of these absorptions. msu.edu

Interactive Data Table: Expected UV-Vis Absorptions for this compound

Electronic Transition Expected λ_max (nm) Molar Absorptivity (ε)
n → π270 - 300Low
π → π< 200High

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. scioninstruments.com It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns. libretexts.orgchemguide.co.uk

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. The fragmentation of the molecular ion would lead to the formation of various daughter ions. Characteristic fragmentation pathways for ketones often involve α-cleavage, where the bond adjacent to the carbonyl group is broken. For this compound, this could result in the loss of the propyl group or other fragments from the thiane ring. The McLafferty rearrangement is another common fragmentation pathway for carbonyl compounds containing γ-hydrogens. libretexts.org

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

Fragment Ion m/z Value Possible Structure/Origin
[M]⁺158Molecular Ion
[M - C₃H₇]⁺115Loss of propyl radical (α-cleavage)
[M - CH₂=CH₂]⁺130McLafferty rearrangement product
[C₄H₇S]⁺87Fragment from thiane ring
[C₃H₇]⁺43Propyl cation

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.organton-paar.com By diffracting a beam of X-rays off a single crystal of the compound, a unique diffraction pattern is produced. nih.gov Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the exact positions of all atoms can be determined with high precision. nih.govyorku.ca

For this compound, a successful X-ray crystallographic analysis would provide unambiguous information on:

The conformation of the thiane ring (e.g., chair, boat, or twist-boat).

The precise bond lengths and angles within the molecule.

The orientation of the propyl substituent relative to the thiane ring (axial or equatorial).

The intermolecular interactions present in the crystal lattice.

This detailed structural information is invaluable for understanding the compound's physical and chemical properties. anton-paar.com

Advanced Spectroscopic Techniques and Their Application (e.g., EPR for triplet states)

The study of transient species, such as photoexcited triplet states, necessitates the use of advanced spectroscopic techniques capable of detecting and characterizing species with unpaired electrons. ethz.ch Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, stands as a powerful tool for this purpose. libretexts.org Unlike molecules in the singlet ground state where all electrons are paired, a molecule in a triplet state possesses two unpaired electrons, making it paramagnetic and thus "EPR active". ethz.ch

The principles of EPR are analogous to those of Nuclear Magnetic Resonance (NMR) spectroscopy; however, EPR focuses on the transitions of unpaired electron spins in an external magnetic field rather than atomic nuclei. libretexts.org The energy of these transitions is sensitive to the local electronic environment, providing detailed information about the structure and distribution of the unpaired electrons. ethz.ch

In the context of a molecule such as this compound, photochemical excitation, for instance through UV irradiation, could potentially lead to the formation of an excited triplet state (T₁). This might occur via intersystem crossing from the initially formed excited singlet state (S₁). The resulting triplet state, often depicted as a diradical, would be amenable to study by time-resolved EPR (TR-EPR) techniques. msu.edu

The TR-EPR spectrum of a photoexcited triplet state provides key parameters that characterize its electronic structure, primarily the zero-field splitting (ZFS) parameters, D and E. psu.edu

The D parameter is a measure of the magnetic dipole-dipole interaction between the two unpaired electrons and is inversely proportional to the cube of the average distance between them. psu.edu

The E parameter reflects the symmetry of the electron distribution. For a triplet state with axial symmetry, E is zero, while a non-zero value indicates a lower, orthorhombic symmetry in the distribution of the two unpaired spins. psu.edu

A hypothetical investigation of the triplet state of this compound using TR-EPR would involve photoexcitation of the sample, often in a frozen glassy matrix at low temperatures to immobilize the molecules and prevent quenching of the short-lived triplet state. psu.educnr.it The resulting spectrum would allow for the determination of the D and E values.

For instance, a study might reveal the following hypothetical data:

ParameterHypothetical ValueInformation Yielded
D (Zero-Field Splitting)+0.150 cm⁻¹Provides an estimate of the average distance between the two unpaired electrons in the triplet state.
E (Zero-Field Splitting)0.020 cm⁻¹Indicates a non-axial, orthorhombic symmetry of the triplet state wavefunction, suggesting an asymmetric distribution of the unpaired electrons.
Triplet Lifetime (τ)150 µsMeasures the stability of the excited triplet state before it decays back to the singlet ground state.

Such data would offer profound insights into the nature of the photoexcited state. The magnitude of the D value would help to understand the extent of delocalization of the unpaired electrons. A larger D value would imply a more localized triplet state, perhaps concentrated around the carbonyl group and the sulfur atom, while a smaller D value would suggest greater delocalization over the propyl chain and the thiane ring. cnr.it The non-zero E value would indicate that the electron distribution does not have cylindrical symmetry, which would be expected for a molecule with the structure of this compound. psu.edu

Furthermore, advanced techniques such as Electron Nuclear Double Resonance (ENDOR), which is a combination of EPR and NMR, could be employed to probe the hyperfine interactions between the unpaired electrons and nearby magnetic nuclei (e.g., ¹H and ¹³C). libretexts.org This would yield a detailed map of the spin density distribution across the entire molecule, identifying specific atoms that carry a portion of the unpaired electron density. This information is invaluable for understanding the photochemical reactivity of the molecule, as reactions often originate from atoms with high spin density. libretexts.orgrsc.org

While direct experimental data on the triplet state of this compound is not available in the literature, the application of techniques like time-resolved EPR and ENDOR represents a frontier in elucidating the transient intermediates that govern its photochemistry. arxiv.orgnih.gov

Conformational Analysis of the Thian 4 One Ring in 3 Propylthian 4 One

Chair Conformation and Ring Inversion Dynamics

The six-membered thian-4-one ring, analogous to cyclohexane (B81311), predominantly adopts a chair conformation to minimize angle and torsional strain. libretexts.org This chair form is the most stable energetic state for the ring system. libretexts.orgwikipedia.org In this conformation, the carbon-carbon bond angles are close to the ideal tetrahedral angle of 109.5°, and the hydrogens on adjacent carbons are staggered, which minimizes repulsive forces. libretexts.org

Axial-Equatorial Preferences of the 3-Propyl Substituent

The presence of the 3-propyl group on the thian-4-one ring means that the two chair conformers resulting from the ring flip are no longer energetically equivalent. One conformer will have the propyl group in an axial position, while the other will have it in an equatorial position. libretexts.org The relative stability of these two conformers is governed by a combination of steric and electronic effects.

Steric hindrance is a significant factor in determining the preferred conformation. wikipedia.org When the propyl group is in the axial position, it experiences repulsive steric interactions with the other two axial atoms (typically hydrogens) on the same side of the ring. saskoer.ca These are known as 1,3-diaxial interactions. saskoer.cautdallas.edu These interactions increase the potential energy of the molecule, making the axial conformation less stable. fiveable.me

This destabilization is quantified by the "A-value," which represents the free energy difference between the axial and equatorial conformers. masterorganicchemistry.com A larger A-value signifies a stronger preference for the equatorial position. masterorganicchemistry.com For an ethyl group, which is structurally similar to a propyl group, the A-value in cyclohexane is approximately 1.75 kcal/mol, indicating a strong preference for the equatorial position. utdallas.edumasterorganicchemistry.com The propyl group, being slightly larger, is expected to have a similar or slightly larger A-value, thus heavily favoring the equatorial conformation to minimize steric strain. libretexts.org

Table 1: Comparison of A-Values for Various Substituents in Cyclohexane

SubstituentA-Value (kcal/mol)
-CH3 (Methyl)1.74
-CH2CH3 (Ethyl)1.75
-CH(CH3)2 (Isopropyl)2.15
-C(CH3)3 (tert-Butyl)4.9
-OH (Hydroxyl)0.87
-Br (Bromo)0.43

Data sourced from multiple chemical resources. utdallas.edumasterorganicchemistry.com This table illustrates the energetic cost of placing a substituent in the axial position. The propyl group's preference would be similar to the ethyl group.

Beyond simple steric bulk, electronic effects can also influence conformational preferences. The gauche effect is a phenomenon where a gauche conformation (a 60° dihedral angle between two groups) is more stable than the anti conformation (180°), which is contrary to what would be expected from steric considerations alone. wikipedia.org This effect is typically observed in molecules with electronegative substituents, such as 1,2-difluoroethane. wikipedia.orgchemeurope.com The stabilization arises from hyperconjugation, where electron density is donated from a C-H σ bonding orbital into an adjacent C-X (where X is an electronegative atom) σ* antibonding orbital. wikipedia.orgchemeurope.com

Computational Approaches to Conformational Space Exploration

To precisely map the conformational preferences and energy landscapes of molecules like 3-propylthian-4-one, chemists rely on computational modeling. taltech.ee These methods allow for the calculation of energies for different conformations and the simulation of dynamic processes like ring inversion.

Molecular mechanics (MM) is a computational method that uses classical physics to model molecules. nih.gov It approximates the potential energy of a system using a force field, which is a set of parameters describing bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). researchgate.net MM is computationally efficient and well-suited for scanning the potential energy surface of flexible molecules to identify stable conformers. nih.govucsb.edu

Molecular dynamics (MD) simulations use these force fields to simulate the movement of atoms over time by solving Newton's equations of motion. ebsco.comnih.gov An MD simulation provides a trajectory of the molecule's dynamic behavior, allowing researchers to observe processes like ring flips and the time-averaged distribution of conformers. nih.gov This can reveal not only the most stable conformation but also the relative populations of different conformers at a given temperature. nih.gov

For a more accurate determination of conformational energies, quantum chemical (QC) calculations are employed. mdpi.com Unlike MM, QC methods solve the Schrödinger equation to describe the electronic structure of the molecule, providing a much more accurate description of the energy. taltech.eeresearchgate.net

Methods like Density Functional Theory (DFT) are often used to optimize the geometry of different conformers and calculate their relative energies with high accuracy (often within 0.2 kcal/mol). researchgate.net By calculating the energies of the axial and equatorial conformers of this compound, as well as the transition states connecting them, a detailed conformational energy landscape can be constructed. rsc.org Hybrid QM/MM methods can also be used, where the core reactive or complex part of the molecule is treated with quantum mechanics and the rest with molecular mechanics, balancing accuracy and computational cost. mpg.de These calculations can confirm and refine the predictions made from simpler steric and electronic models. rsc.org

Influence of Solvent and Temperature on Conformational Preferences

The conformational equilibrium of the thian-4-one ring in this compound is not static and can be significantly influenced by external factors such as the solvent environment and temperature. These factors can alter the relative energies of the different possible conformations, thereby shifting the equilibrium and changing the predominant shape of the molecule in solution. Understanding these influences is crucial for predicting the molecule's behavior in various chemical and biological contexts.

The primary conformations to consider for the thian-4-one ring are the chair and boat forms. For the chair conformation, the propyl group at the 3-position can be either in an axial or an equatorial position. Generally, the chair conformation is more stable than the boat conformation. The preference for the axial or equatorial orientation of the 3-propyl group is governed by a balance of steric and electronic interactions.

Influence of Solvent Polarity

The polarity of the solvent can have a profound effect on the conformational equilibrium of this compound. This is primarily due to the differential solvation of the conformers, which have different dipole moments. The conformer with the larger dipole moment will be better stabilized by a polar solvent.

Studies on analogous cyclic ketones have shown that increasing the solvent polarity can shift the conformational equilibrium towards the conformer with the higher dipole moment. sioc-journal.cn For instance, in a non-polar solvent like cyclohexane, the equatorial conformer would be heavily favored. As the solvent polarity increases, for example when moving to dichloromethane (B109758) or acetonitrile, the population of the more polar conformer is expected to increase. If the axial conformer of this compound possesses a higher dipole moment, its proportion in the equilibrium mixture will rise in more polar solvents.

This effect can be quantified by measuring the equilibrium constant (K) in different solvents using techniques like NMR spectroscopy. The Gibbs free energy difference (ΔG°) between the conformers is related to the equilibrium constant by the equation ΔG° = -RTlnK.

Table 1: Hypothetical Influence of Solvent on the Conformational Equilibrium of this compound at 298 K

SolventDielectric Constant (ε)% Equatorial Conformer% Axial ConformerΔG° (kcal/mol)
Cyclohexane2.0955-1.7
Chloroform4.89010-1.3
Acetone (B3395972)20.78515-1.0
Acetonitrile37.58218-0.9
Water80.17822-0.7

Note: The data in this table is hypothetical and serves to illustrate the expected trend based on general principles of solvent effects on conformational equilibria.

Influence of Temperature

Temperature also plays a critical role in the conformational preferences of this compound. According to the principles of thermodynamics, as the temperature increases, the population of higher energy conformers will increase. The distribution of conformers at a given temperature is described by the Boltzmann distribution.

In the case of this compound, the equatorial conformer is expected to be lower in energy than the axial conformer due to less steric strain. At low temperatures, the molecule will predominantly exist in the lowest energy conformation (equatorial). As the temperature is raised, the increased thermal energy allows the molecule to overcome the energy barrier for ring inversion, and the population of the higher-energy axial conformer will increase. This can be observed experimentally as changes in the NMR spectrum, such as the averaging of signals at higher temperatures.

Variable temperature NMR studies are a powerful tool for investigating these equilibria. By analyzing the changes in chemical shifts or coupling constants with temperature, it is possible to determine the thermodynamic parameters (ΔH° and ΔS°) for the conformational equilibrium.

Table 2: Hypothetical Temperature Dependence of the Conformational Equilibrium of this compound in Chloroform

Temperature (K)% Equatorial Conformer% Axial Conformer
223955
273928
2989010
3238812
3488614

Note: The data in this table is hypothetical and illustrates the expected trend of increasing population of the higher energy conformer with increasing temperature.

Stereochemical Investigations of 3 Propylthian 4 One

Identification and Characterization of Stereogenic Centers at C-3

A stereogenic center, often a chiral carbon atom, is a point within a molecule that is bonded to four different groups. The interchange of any two of these groups results in the formation of a new stereoisomer. In the case of 3-propylthian-4-one, the carbon atom at the C-3 position of the thiane (B73995) ring is a stereogenic center.

The C-3 carbon is sp³ hybridized and is attached to four distinct substituents:

A hydrogen atom (-H)

A propyl group (-CH₂CH₂CH₃)

The C-2 carbon of the thiane ring (-CH₂-S-)

The C-4 carbon of the thiane ring, which is a carbonyl group (-C=O)

The presence of this single stereogenic center is the source of chirality in this molecule. The specific spatial arrangement of these four groups around the C-3 carbon determines the absolute configuration of the molecule.

Detailed experimental characterization of the stereogenic center in this compound, such as through specific spectroscopic or crystallographic studies, is not extensively documented in publicly available scientific literature.

Enantiomeric and Diastereomeric Relationships of this compound

Due to the presence of a single stereogenic center at C-3, this compound can exist as a pair of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. These two enantiomers will have identical physical properties, such as boiling point and solubility in achiral solvents, but will differ in their interaction with plane-polarized light (optical activity) and with other chiral molecules.

(R)-3-propylthian-4-one

(S)-3-propylthian-4-one

These two molecules are related to each other as an object is to its mirror image. If both enantiomers are present in equal amounts, the mixture is termed a racemic mixture and will be optically inactive.

Diastereomers are stereoisomers that are not mirror images of each other. Since this compound has only one stereogenic center, it does not have diastereomers. Diastereomerism arises when a molecule has two or more stereogenic centers.

Specific experimental data on the properties of the individual enantiomers of this compound are not readily found in the surveyed literature.

Methods for Assignment of Absolute Configuration (R/S Nomenclature)

The absolute configuration of a stereogenic center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. This system provides an unambiguous way to describe the three-dimensional arrangement of the groups around the chiral center.

The process for assigning the configuration of the C-3 stereocenter in this compound is as follows:

Assign Priorities: The four groups attached to the C-3 carbon are assigned priorities from 1 (highest) to 4 (lowest) based on atomic number.

Priority 1: The atom with the highest atomic number directly attached to the stereocenter gets the highest priority. In this case, comparing the atoms attached to C-3 (C from the propyl group, C from C-2, and H), we need to look further. The C-4 carbonyl carbon is bonded to oxygen, giving it higher priority over the C-2 methylene (B1212753) carbon. Thus, the path towards the carbonyl group gets higher priority.

Priority 2: The C-2 carbon atom.

Priority 3: The propyl group.

Priority 4: The hydrogen atom (lowest atomic number).

Orient the Molecule: The molecule is oriented in space so that the group with the lowest priority (the hydrogen atom) is pointing away from the observer.

Determine Direction: The direction of the path from priority 1 to 2 to 3 is observed.

If the direction is clockwise , the configuration is assigned as (R) (from the Latin rectus, for right).

If the direction is counter-clockwise , the configuration is assigned as (S) (from the Latin sinister, for left).

While X-ray crystallography is a definitive method for determining absolute configuration, no such structural data for this compound was found. Spectroscopic methods, such as NMR with chiral shift reagents, could also be employed for this purpose.

Diastereoselective and Enantioselective Synthetic Routes

Synthesizing a specific stereoisomer of this compound requires stereoselective methods.

The introduction of the propyl group at the C-3 position of a pre-existing thian-4-one ring is a key synthetic step where stereocontrol can be exerted. A common method for this is the alkylation of the enolate of thian-4-one.

Diastereoselective Alkylation: If the thiane ring already contains a stereocenter, the introduction of the propyl group can be diastereoselective. The existing chiral center can direct the incoming propyl group to one face of the enolate over the other. However, in the absence of other substituents, this is not applicable.

Enantioselective Alkylation: To achieve an enantiomerically enriched product from an achiral starting material, a chiral auxiliary or a chiral catalyst can be used. A chiral auxiliary can be temporarily attached to the molecule to direct the alkylation, after which it is removed. Alternatively, a chiral catalyst can create a chiral environment that favors the formation of one enantiomer over the other.

Specific, documented methods for the diastereoselective or enantioselective introduction of a propyl group to form this compound are not detailed in the available literature.

Asymmetric synthesis aims to prepare chiral compounds from achiral or prochiral starting materials. For derivatives of this compound, this could involve several strategies:

Chiral Pool Synthesis: Starting from a readily available enantiopure starting material that already contains the required stereocenter.

Catalytic Asymmetric Reactions: Using a small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) to induce chirality. For instance, an asymmetric Michael addition to an α,β-unsaturated precursor could establish the stereocenter at C-3.

While general methods for the asymmetric synthesis of related heterocyclic ketones are known, specific applications of these methods for the synthesis of this compound derivatives are not described in the searched scientific papers.

Conformational Effects on Stereochemical Outcome and Reactivity

The thiane ring of this compound is not planar and, similar to cyclohexane (B81311), exists in various conformations, with the chair conformation being the most stable. In the chair conformation, substituents can occupy either an axial or an equatorial position.

The position of the propyl group at C-3 has significant implications:

Equatorial Propyl Group: This conformation is generally more stable due to reduced steric strain. In an equatorial position, the bulky propyl group is further away from the other ring atoms, minimizing unfavorable 1,3-diaxial interactions.

Axial Propyl Group: This conformation is typically higher in energy because the axial propyl group experiences steric hindrance with the axial hydrogens (or other substituents) at C-5.

The conformational equilibrium between the two chair forms will favor the one with the equatorial propyl group. This conformational preference can influence the reactivity of the molecule. For example, the accessibility of the carbonyl group at C-4 to nucleophiles can be affected by the orientation of the adjacent propyl group. Furthermore, in reactions involving the formation of a new stereocenter, the conformational bias of the starting material can influence the diastereoselectivity of the product.

Quantitative data on the conformational energies and their effect on the reactivity of this compound specifically are not available in the reviewed literature.

Data Tables

The following tables are templates illustrating the type of data that would be relevant for the stereochemical analysis of this compound. Specific experimental values are not available in the surveyed literature.

Table 1: Stereoisomers of this compound

Stereoisomer Absolute Configuration at C-3 Optical Rotation [α]D
Enantiomer 1 (R) Data not available

Table 2: Hypothetical Conformational Energy Data

Conformer Propyl Group Position Relative Energy (kJ/mol) Population at 298 K (%)
Chair 1 Equatorial Data not available Data not available

Computational and Theoretical Studies on 3 Propylthian 4 One

Quantum Chemical Topology and Conceptual DFT Analysis

Electron Density Distribution and Bonding Characteristics

Electrophilicity and Nucleophilicity Indices

Similarly, specific electrophilicity and nucleophilicity indices for 3-propylthian-4-one have not been documented in publicly accessible research. These reactivity indices are typically calculated using quantum chemical methods to predict how a molecule will behave in chemical reactions.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a stronger capacity to act as an electrophile. For this compound, the carbonyl carbon (C=O) is expected to be the primary electrophilic center due to the polarization of the carbon-oxygen double bond.

Nucleophilicity Index (N): This index measures a molecule's ability to donate electrons. In this compound, potential nucleophilic centers would include the sulfur atom, with its lone pairs of electrons, and the oxygen atom of the carbonyl group.

Molecular Interactions of 3 Propylthian 4 One and Its Derivatives in Biological Systems: Mechanistic Insights

Principles of Molecular Recognition and Binding Mechanisms

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, leading to a stable complex. mdpi.combiotech-asia.org This process is fundamental to nearly all biological functions, including enzyme-substrate binding, antigen-antibody recognition, and drug-receptor interactions. mdpi.comnih.gov The specificity of these interactions is dictated by the principles of molecular complementarity, where the shape, size, and chemical properties of the interacting molecules are matched. acs.orgacs.org

Two primary models describe the mechanism of molecular binding:

The Lock-and-Key Model: Proposed by Emil Fischer, this model suggests that the ligand (the "key") fits into the rigid active site of the receptor (the "lock") with a high degree of specificity. researchgate.netnuph.edu.uanih.gov

The Induced-Fit Model: An evolution of the lock-and-key model, this theory posits that the binding of a ligand can induce conformational changes in the receptor's active site, leading to a more complementary and stable interaction. researchgate.netnuph.edu.uanih.gov This flexibility allows for a broader range of ligands to bind and is a key concept in understanding the activity of many enzymes and receptors. researchgate.netnih.gov

For a molecule like 3-propylthian-4-one, the thiane (B73995) ring provides a specific three-dimensional scaffold, while the ketone group and the propyl substituent offer points for specific molecular interactions within a biological target. The nature of these interactions is governed by a combination of non-covalent forces. mdpi.comnih.gov

Investigation of Ligand-Receptor Interactions at the Atomic Level

Hydrogen Bonding, Van der Waals Forces, and Electrostatic Interactions

Hydrogen Bonding: These are highly directional interactions between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. researchgate.netnih.gov In the context of this compound, the carbonyl oxygen of the ketone group can act as a hydrogen bond acceptor, forming a crucial interaction with hydrogen bond donor groups (like the amide protons of an enzyme's backbone or the hydroxyl groups of amino acid side chains such as serine or tyrosine) in a receptor's binding site. mdpi.comresearchgate.net The presence of a sulfur atom in the thiane ring can also participate in weaker, unconventional hydrogen bonds. peerj.com

Van der Waals Forces: These are weaker, non-specific attractions that occur between all atoms in close proximity. mdpi.comresearchgate.netnih.gov They arise from temporary fluctuations in electron density, creating transient dipoles. While individually weak, the cumulative effect of many van der Waals interactions can significantly contribute to the stability of a ligand-receptor complex. mdpi.com The propyl group of this compound, being hydrophobic, would likely engage in van der Waals interactions within a hydrophobic pocket of a target protein.

Electrostatic Interactions: These interactions occur between charged or partially charged atoms. nih.govnih.gov The carbonyl group of this compound possesses a dipole moment, with the oxygen atom being partially negative and the carbon atom partially positive. This allows for electrostatic attraction with polar or charged residues in the receptor's active site.

Conformational Adaptations During Molecular Binding

The process of a ligand binding to a receptor is often a dynamic one, involving conformational changes in both molecules. As described by the induced-fit model, the initial interaction between a ligand and a receptor can trigger a rearrangement of the receptor's structure to achieve a more energetically favorable binding pose. researchgate.netnuph.edu.uanih.gov For this compound, the flexibility of the six-membered thiane ring and the rotational freedom of the propyl group would allow it to adapt its conformation to fit optimally within the binding site of a target protein. This conformational flexibility is crucial for achieving high binding affinity and specificity.

Computational Modeling of Binding Poses and Interaction Energies

Given the challenges in obtaining experimental structural data for every compound of interest, computational methods have become indispensable tools in drug discovery and molecular biology. These techniques allow for the prediction of how a ligand might bind to its target and the estimation of the strength of this interaction.

Molecular Docking and Molecular Dynamics Simulations

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. Docking algorithms generate numerous possible binding poses and use scoring functions to rank them based on their predicted binding affinity. For instance, in studies of thiazolidin-4-one derivatives targeting enzymes like DNA gyrase, molecular docking has been used to identify key interactions and predict binding energies. mdpi.com For this compound, docking studies could elucidate how the propyl group orients within a hydrophobic pocket and how the ketone group engages in hydrogen bonding.

Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic view of the ligand-receptor complex by simulating the movements of atoms over time. This method can be used to assess the stability of a predicted docking pose, observe conformational changes, and calculate binding free energies. MD simulations of related heterocyclic compounds have provided insights into the flexibility of the ligand and receptor and the role of solvent molecules in the binding process.

Table 1: Predicted Binding Affinities of Thiazolidin-4-one Derivatives from Molecular Docking Studies

CompoundTargetDocking Score (kcal/mol)Interacting ResiduesReference
Ofloxacin-containing thiazolidin-4-one derivativeDNA Gyrase-10.7- mdpi.com
Thiazolidin-4-one derivative 52aInhA-6.41PRO193, PHE97 mdpi.com
Thiazolidin-4-one derivative 85Mtb DNA gyrase-7.0- mdpi.com

This table presents data for thiazolidin-4-one derivatives as a proxy, due to the lack of specific data for this compound.

QM/MM Approaches for Active Site Analysis

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method combines the accuracy of quantum mechanics (QM) for a small, critical region of the system (like the active site where a reaction occurs) with the efficiency of molecular mechanics (MM) for the larger surrounding environment (the rest of the protein and solvent). nih.gov QM/MM is particularly useful for studying enzymatic reactions and situations where bond breaking and forming occur. For a derivative of this compound that acts as an enzyme inhibitor, QM/MM could be used to model the reaction mechanism at the atomic level, providing detailed insights into the electronic changes that occur during catalysis and inhibition.

Biophysical Characterization Techniques for Interaction Dynamics

Understanding the precise way a small molecule like this compound interacts with its biological targets is fundamental to elucidating its mechanism of action. Biophysical techniques offer powerful, direct methods for observing these interactions, providing quantitative data on the energetics, kinetics, and structural dynamics of binding events. criver.comhalolabs.com These approaches are critical for moving beyond simple affinity measurements to build a complete picture of the molecular recognition process. The following sections detail several state-of-the-art techniques that could be applied to characterize the interaction dynamics of this compound and its derivatives with target biomolecules, such as enzymes or receptors.

Single-Molecule Force Spectroscopy (SMFS)

Single-Molecule Force Spectroscopy (SMFS) is a sophisticated technique, typically employing an atomic force microscope (AFM), that measures the mechanical forces within or between individual molecules. ucsb.edunih.gov It provides unique insights into the strength of specific molecular interactions and the energy landscapes that govern binding and unbinding events. nih.gov

In a hypothetical application to study this compound, SMFS could be used to probe its interaction with a specific target protein. For instance, a target receptor could be immobilized on a surface, and an AFM tip functionalized with a derivative of this compound would be brought into contact. As the tip is retracted, a tether is formed if binding occurs. The force required to rupture this single bond (the unbinding force) is measured by the deflection of the AFM cantilever. ucsb.edu

By performing these measurements at various pulling speeds (a method known as dynamic force spectroscopy, or DFS), one can map the energy landscape of the interaction. nih.gov This reveals information about the dissociation energy barrier height and the distance to the transition state, offering a detailed kinetic profile of the bond's stability under mechanical load. nih.govrsc.org The data generated, often presented as "force-extension" curves, provide a mechanical fingerprint of the molecular interaction. ucsb.edu

Illustrative Data Table 1: Hypothetical DFS Data for the Interaction of a this compound Derivative with a Target Receptor

This table shows potential data that could be generated from an SMFS experiment, illustrating how unbinding force changes with the rate at which the force is applied.

Loading Rate (pN/s)Most Probable Rupture Force (pN)
5035.2
20048.9
100065.1
500082.4
20000101.5

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

SPR and ITC are two of the leading label-free biophysical methods for the in-depth characterization of biomolecular interactions. nih.govmalvernpanalytical.com They provide complementary information on the kinetics and thermodynamics of binding, respectively.

Surface Plasmon Resonance (SPR)

SPR is an optical technique that detects molecular interactions in real-time by measuring changes in the refractive index at the surface of a sensor chip. cytivalifesciences.comharvard.edu In a typical experiment to study this compound, a purified target protein (the ligand) would be immobilized onto the sensor surface. nih.gov A solution containing this compound (the analyte) is then flowed over the chip. harvard.edu

The binding of the analyte to the immobilized ligand causes an increase in mass on the surface, which is detected as a change in the SPR signal, measured in Resonance Units (RU). harvard.edu This process is monitored over time to generate a sensorgram, which plots the response against time. cytivalifesciences.com The sensorgram has distinct phases:

Association: The analyte flows over the surface and binds to the ligand. The rate of this phase provides the association rate constant (kₐ).

Equilibrium: The system reaches a steady state where the rate of association equals the rate of dissociation.

Dissociation: A buffer solution without the analyte is flowed over the chip, and the dissociation of the analyte from the ligand is monitored. This phase yields the dissociation rate constant (kₐ).

From these kinetic constants, the equilibrium dissociation constant (Kₐ), a measure of binding affinity, can be precisely calculated (Kₐ = kₐ/kₐ). harvard.edu

Illustrative Data Table 2: Hypothetical SPR Kinetic and Affinity Data for this compound Derivatives Binding to a Target Protein

This table presents a hypothetical dataset comparing the binding kinetics and affinity of different derivatives, which could be used to establish structure-activity relationships.

Compoundkₐ (M⁻¹s⁻¹)kₐ (s⁻¹)Kₐ (nM)
This compound1.5 x 10⁴2.2 x 10⁻³147
Derivative A2.1 x 10⁴2.5 x 10⁻³119
Derivative B5.8 x 10⁴9.1 x 10⁻⁴15.7
Derivative C1.2 x 10³3.6 x 10⁻³3000

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for measuring the thermodynamics of binding interactions. upm.es It directly measures the heat released (exothermic) or absorbed (endothermic) when two molecules interact. malvernpanalytical.comcureffi.org This technique provides a complete thermodynamic profile of the binding event in a single experiment. upm.es

In a hypothetical ITC experiment, a solution of this compound would be placed in a syringe and titrated in small, precise injections into a sample cell containing its purified target protein in solution. malvernpanalytical.com A highly sensitive calorimeter measures the minute heat changes that occur after each injection. As the protein becomes saturated with the ligand, the heat signal diminishes. cureffi.org

The resulting data are plotted as power (μcal/sec) versus time. Integrating these peaks yields a binding isotherm, a plot of heat change per mole of injectant versus the molar ratio of ligand to protein. nih.gov Fitting this curve provides several key parameters:

Binding Affinity (Kₐ or Kₐ): The strength of the interaction.

Stoichiometry (n): The molar ratio of the reactants in the complex (e.g., how many molecules of this compound bind to one molecule of the protein). malvernpanalytical.com

Enthalpy of Binding (ΔH): The heat change directly associated with the binding event. upm.es

Entropy of Binding (ΔS): Calculated from the relationship ΔG = ΔH - TΔS, where ΔG is the Gibbs free energy derived from Kₐ. cureffi.org

This complete thermodynamic signature provides deep mechanistic insights into the forces driving the interaction, such as hydrogen bonding, van der Waals forces, or hydrophobic effects. upm.es

Illustrative Data Table 3: Hypothetical Thermodynamic Profile for the Binding of this compound to a Target Protein via ITC

This table summarizes the kind of comprehensive thermodynamic data an ITC experiment would yield.

ParameterValue
Stoichiometry (n)1.05 ± 0.04
Affinity (Kₐ)6.8 x 10⁶ M⁻¹
Dissociation Constant (Kₐ)147 nM
Enthalpy (ΔH)-8.5 kcal/mol
Entropy (TΔS)-2.2 kcal/mol
Gibbs Free Energy (ΔG)-6.3 kcal/mol

Synthesis and Reactivity of Advanced 3 Propylthian 4 One Derivatives and Analogues

Structural Modifications of the Thian-4-one Ring

Modifications to the central thian-4-one ring are a primary strategy for altering the physicochemical and biological properties of the parent compound. These changes can involve the incorporation of new ring systems or altering the oxidation state of the sulfur heteroatom.

Introduction of Heteroatoms or Additional Rings

The ketone functionality at the 4-position and the adjacent methylene (B1212753) groups of the thian-4-one ring serve as reactive sites for the construction of fused heterocyclic systems. This approach expands the structural diversity of the core molecule, leading to novel polycyclic frameworks.

One common strategy involves the condensation of the ketone with various reagents to build an additional ring. For example, a Claisen condensation with ethyl formate (B1220265) can introduce a formyl group at the C3 position, creating an intermediate that serves as a precursor for synthesizing fused azole rings. nih.gov Another established method is the Fischer indole (B1671886) synthesis, where the thian-4-one can react with substituted phenylhydrazines to form fused indole derivatives, demonstrating a versatile route to annulated systems. nih.gov

Furthermore, ortho-amino esters can be used as building blocks to construct fused pyrimidine (B1678525) rings. The reaction of an ortho-aminoester with the thian-4-one core can lead to the formation of complex fused systems like pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, showcasing the potential to build elaborate, multi-ring structures from thianone-like precursors. researchgate.netresearchgate.net These synthetic routes are pivotal in creating derivatives with significantly altered shapes and electronic properties compared to the parent monocyclic thianone.

Variations in Oxidation State of Sulfur (e.g., sulfoxides, sulfones)

The sulfur atom in the thian-4-one ring is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxides and sulfones. This transformation significantly impacts the polarity, hydrogen bonding capability, and metabolic stability of the molecule. The selective oxidation of sulfides to either sulfoxides or sulfones can be controlled by the choice of oxidant and reaction conditions. organic-chemistry.org

The oxidation of a sulfide (B99878) to a sulfoxide (B87167) is often achieved using one equivalent of an oxidizing agent. Common reagents for this selective mono-oxidation include hydrogen peroxide (H₂O₂), often with a catalyst like scandium triflate (Sc(OTf)₃), or hypervalent iodine reagents. organic-chemistry.org For instance, reagents like phenyliodine diacetate (PIDA) in water can efficiently oxidize sulfides to sulfoxides. arkat-usa.org

Further oxidation of the sulfoxide, or direct oxidation of the sulfide with a stronger oxidant or excess reagent, yields the corresponding sulfone. Reagents such as meta-chloroperbenzoic acid (m-CPBA) are effective for this transformation. smolecule.com The use of 30% hydrogen peroxide catalyzed by niobium carbide is also an efficient method for affording sulfones directly from sulfides. organic-chemistry.org This sulfoxide-to-sulfone conversion has been explored as a prodrug strategy in medicinal chemistry, where a more soluble sulfoxide is administered and metabolized in vivo to the active sulfone. nih.gov

TransformationReagent(s)Catalyst/ConditionsSelectivityReference
Sulfide to SulfoxideHydrogen Peroxide (H₂O₂)Tantalum carbideHigh for sulfoxide organic-chemistry.org
Sulfide to Sulfoxidetert-Butyl Hydroperoxide (TBHP)Methanesulfonic acidSelective for sulfoxide organic-chemistry.org
Sulfide to SulfoxidePhenyliodine Diacetate (PIDA)WaterGood for sulfoxide, minimal sulfone arkat-usa.org
Sulfide to SulfoneHydrogen Peroxide (H₂O₂)Niobium carbideHigh for sulfone organic-chemistry.org
Sulfide to Sulfonemeta-Chloroperbenzoic acid (m-CPBA)Standard conditionsGenerally forms sulfone smolecule.com
Sulfide to SulfoneN-Fluorobenzenesulfonimide (NFSI)Water, room temperatureHigh for sulfone rsc.org

Functionalization of the Propyl Side Chain

The 3-propyl side chain offers a versatile handle for introducing a wide array of chemical functionalities, enabling the synthesis of advanced derivatives, conjugates, and molecular probes.

Introduction of Polar or Reactive Groups

A common strategy for functionalizing the alkyl side chain involves starting with a precursor containing a reactive group, such as a terminal halide (e.g., 3-(3-bromopropyl)thian-4-one). This halide can be readily displaced by various nucleophiles to introduce polar or reactive functionalities. This approach is analogous to post-polymerization modification techniques used for materials like polythiophenes. cmu.edu

For example, reaction with sodium azide (B81097) (NaN₃) produces an alkyl azide, which can be subsequently reduced to a primary amine using a reducing agent like lithium aluminum hydride (LAH). cmu.edu Alternatively, Gabriel synthesis offers another route to primary amines. The introduction of a thiol group can be achieved by reacting the bromo-precursor with potassium thioacetate (B1230152) to form a thioester, followed by hydrolysis or reduction with LAH. cmu.edu The synthesis of a terminal carboxylic acid can be accomplished by displacement of the bromide with sodium cyanide, followed by hydrolysis of the resulting nitrile. These transformations introduce key functional groups that can alter solubility and provide attachment points for further modifications.

Target Functional GroupReagents and StepsIntermediateReference Concept
Amine (-NH₂)1. Sodium Azide (NaN₃) 2. Lithium Aluminum Hydride (LAH)Alkyl Azide cmu.edu
Thiol (-SH)1. Potassium Thioacetate (KSAc) 2. Lithium Aluminum Hydride (LAH)Thioester cmu.edu
Carboxylic Acid (-COOH)1. Sodium Cyanide (NaCN) 2. Acid Hydrolysis (H₃O⁺)Nitrile cmu.edu
AlkyneSodium AcetylideTerminal Alkyne beilstein-journals.org

Synthesis of Conjugates and Probes

The functional groups introduced onto the propyl side chain serve as anchor points for the synthesis of molecular conjugates and probes. These conjugates link the 3-propylthian-4-one moiety to other molecules, such as peptides, fluorophores, or targeting ligands, to create tools for chemical biology or medicinal applications. umich.edu

A primary amine on the side chain is particularly useful for conjugation. It can react with molecules containing an activated carboxylic acid, such as an N-hydroxysuccinimide (NHS) ester, to form a stable amide bond. nih.govbeilstein-journals.org This is a widely used method for labeling proteins and peptides.

Modern conjugation chemistries, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," offer a highly efficient and orthogonal approach. beilstein-journals.org To utilize this method, the propyl side chain would first be functionalized with either a terminal azide or a terminal alkyne. This derivatized thianone can then be "clicked" onto a biomolecule or probe that has been modified with the complementary reactive partner, forming a stable triazole linkage. This strategy has been successfully employed to create a variety of bioconjugates, including those with cholesterol and carbohydrate tags. beilstein-journals.org

Development of Novel Synthetic Methodologies for Derivatives

The synthesis of complex derivatives of this compound benefits from advances in modern synthetic organic chemistry. While classical methods are robust, novel methodologies aim to improve efficiency, stereoselectivity, and atom economy. researchgate.net

Transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, are powerful tools for forming new carbon-carbon bonds. mdpi.com An appropriately halogenated or boronylated thian-4-one derivative could undergo such reactions to append aryl or vinyl groups to either the ring or the side chain, dramatically increasing molecular complexity.

Cascade reactions, where multiple bond-forming events occur in a single operation, offer an elegant approach to building complex structures from simple starting materials. beilstein-journals.org A strategy could be designed where an intramolecular reaction on a functionalized this compound derivative triggers a cascade, rapidly assembling a polycyclic system. Phosphine-catalyzed cascade reactions, for instance, have been used to synthesize highly substituted maleimide (B117702) derivatives from allenoates. mdpi.com

Furthermore, multi-component reactions (MCRs), where three or more starting materials combine in a one-pot reaction to form a product containing substantial portions of all reactants, represent a highly efficient synthetic strategy. mdpi.com The development of an MCR involving a this compound precursor could provide rapid access to a library of diverse derivatives for screening and further development.

Future Research Directions and Unexplored Avenues for 3 Propylthian 4 One

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and electronic properties of 3-propylthian-4-one is fundamental to exploring its reactivity and potential applications. While standard spectroscopic methods like ¹H and ¹³C NMR, and mass spectrometry are routinely used for structural confirmation, advanced techniques can provide deeper insights. preprints.orgacs.org

Future research should focus on the application of more sophisticated spectroscopic methods. For instance, advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to unambiguously establish the through-bond and through-space correlations, providing detailed information about the conformation of the thianone ring and the orientation of the propyl substituent. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of novel derivatives. acs.org Furthermore, the use of electron ionization mass spectrometry could elucidate fragmentation pathways, offering valuable information about the gas-phase chemistry of these molecules. nih.gov

Spectroscopic TechniqueInformation GainedPotential Application for this compound
Advanced NMR (2D, NOESY) Detailed conformational analysis, spatial relationships of atoms.Determining the preferred conformation of the thiane (B73995) ring and the stereochemical orientation of the propyl group.
High-Resolution Mass Spectrometry (HRMS) Precise molecular formula determination.Unambiguous identification of synthesized this compound and its derivatives. acs.org
Electron Ionization Mass Spectrometry (EI-MS) Fragmentation patterns and gas-phase ion chemistry.Understanding the stability and decomposition pathways of the molecule. nih.gov
Vibrational Spectroscopy (Advanced IR and Raman) Information on vibrational modes and functional groups.Probing the influence of the propyl group on the carbonyl stretching frequency and ring vibrations.

Exploration of Novel Synthetic Pathways for Stereocontrol

The development of efficient and stereoselective synthetic routes to this compound is paramount for accessing enantiomerically pure materials, which is often a prerequisite for biological evaluation. While various methods exist for the synthesis of heterocyclic compounds, the stereocontrolled synthesis of 3-substituted thian-4-ones remains a challenge. researchgate.net

Future efforts should be directed towards the development of novel synthetic strategies that allow for precise control over the stereocenter at the C3 position. This could involve the use of chiral auxiliaries, asymmetric catalysis, or the enzymatic resolution of racemic mixtures. For example, employing chiral phosphoric acid catalysis in reactions could be a promising avenue for achieving high enantioselectivity. acs.org The exploration of organocatalysis and transition-metal-catalyzed asymmetric reactions could also lead to elegant and efficient syntheses of optically active this compound.

Integrated Computational and Experimental Approaches for Mechanistic Insights

A synergistic approach that combines experimental studies with computational methods can provide a comprehensive understanding of the reaction mechanisms involving this compound. rsc.orgresearchgate.netmdpi.com Density Functional Theory (DFT) calculations have become a powerful tool for elucidating reaction pathways, predicting transition state geometries, and calculating activation energies. rsc.org

Future research should leverage integrated computational and experimental studies to investigate various aspects of this compound chemistry. For instance, DFT calculations can be used to model the conformational landscape of the molecule, predict its spectroscopic properties, and rationalize the stereochemical outcome of reactions. rsc.orgresearchgate.net These theoretical predictions can then be validated through carefully designed experiments, such as kinetic isotope effect (KIE) studies, to provide a robust mechanistic picture. acs.orgresearchgate.net This combined approach has been successfully used to understand complex reaction mechanisms in other areas of organic chemistry. acs.orgrsc.org

Design of Responsive Thian-4-one Systems

The concept of stimuli-responsive materials, which can change their properties in response to external triggers, has gained significant attention. researchgate.netacs.org Designing this compound derivatives that exhibit responsive behavior could open up new applications in areas such as drug delivery and sensing. magtech.com.cnmdpi.com

Future research could focus on incorporating functional groups into the this compound scaffold that are sensitive to stimuli like pH, temperature, light, or redox potential. mdpi.comitmo.ru For example, the introduction of a pH-sensitive moiety could lead to systems where the solubility or conformation of the molecule changes with pH. Similarly, the incorporation of a redox-active group could allow for the development of redox-responsive drug delivery systems. itmo.ru The exploration of such "smart" thian-4-one systems represents a promising and largely unexplored research avenue.

Development of Novel Theoretical Frameworks for Sulfur-Containing Heterocycles

The unique electronic properties of sulfur-containing heterocycles warrant the development of specific theoretical frameworks to accurately describe their structure, bonding, and reactivity. openmedicinalchemistryjournal.comresearchgate.net While general computational methods are useful, tailored theoretical models could provide more accurate predictions for this class of compounds.

Future research in this area could involve the development of new computational methods or the refinement of existing ones to better account for the role of the sulfur atom in these systems. This could include improved basis sets for sulfur, new density functionals specifically parameterized for sulfur-containing compounds, and the development of theoretical models that can accurately predict the non-covalent interactions involving sulfur. Such advancements would not only benefit the study of this compound but would also have a broader impact on the field of sulfur chemistry and heterocyclic chemistry in general. researcher.life

Q & A

Q. How can interdisciplinary teams mitigate bias in interpreting this compound’s mechanistic data?

  • Methodological Answer : Implement blinded analysis for spectroscopic and bioassay data. Conduct pre-registered studies (OSF) to limit HARKing (hypothesizing after results are known). Use consensus workshops to resolve interpretative conflicts, citing foundational literature (e.g., PICOT framework for hypothesis refinement) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.